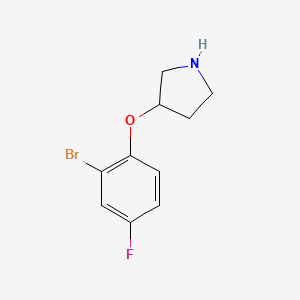

3-(2-Bromo-4-fluorophenoxy)pyrrolidine

Description

3-(2-Bromo-4-fluorophenoxy)pyrrolidine (CAS: 954225-33-3) is a halogenated pyrrolidine derivative featuring a 2-bromo-4-fluorophenoxy substituent attached to the pyrrolidine ring. Its molecular formula is C₁₀H₁₁BrFNO, with a molecular weight of 272.11 g/mol. The compound’s structure combines a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with a bromo-fluoro-substituted phenoxy group, which confers unique electronic and steric properties.

The compound is commercially available as a free base and in hydrochloride salt form (CAS: Not provided; 3 suppliers noted), enhancing its solubility for synthetic applications . Its InChIKey (IQFQVGADUBPWHQ-UHFFFAOYSA-N) facilitates database searches for reactivity and interaction studies.

Propriétés

Numéro CAS |

954225-33-3 |

|---|---|

Formule moléculaire |

C10H11BrFNO |

Poids moléculaire |

260.1 g/mol |

Nom IUPAC |

3-(2-bromo-4-fluorophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H11BrFNO/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |

Clé InChI |

IQFQVGADUBPWHQ-UHFFFAOYSA-N |

SMILES |

C1CNCC1OC2=C(C=C(C=C2)F)Br |

SMILES canonique |

C1CNCC1OC2=C(C=C(C=C2)F)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 3-(2-Bromo-4-fluorophenoxy)pyrrolidine | 954225-33-3 | C₁₀H₁₁BrFNO | 272.11 | Phenoxy group at C3 of pyrrolidine | Bromo (ortho), fluoro (para) on phenyl |

| 2-(4-Bromo-3-fluorophenyl)pyrrolidine | 1175528-91-2 | C₁₀H₁₁BrFN | 244.10 | Phenyl group at C2 of pyrrolidine | Bromo (para), fluoro (meta) on phenyl |

| 2-(3-Bromo-4-fluorophenyl)pyrrolidine | 1260742-59-3 | C₁₀H₁₁BrFN | 244.10 | Phenyl group at C2 of pyrrolidine | Bromo (meta), fluoro (para) on phenyl |

| 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride | 1406840-97-8 | C₉H₁₀BrClFO₂S | ~323.60 (estimated) | Propane-sulfonyl chloride backbone | Electrophilic sulfonyl chloride group |

Key Observations

Substituent Positioning: The target compound’s ortho-bromo and para-fluoro substituents on the phenyl ring create distinct electronic effects compared to isomers like 2-(4-bromo-3-fluorophenyl)pyrrolidine (para-bromo, meta-fluoro) .

Nitrogen Heterocycle vs. Phenyl Attachment: Compounds like 2-(3-bromo-4-fluorophenyl)pyrrolidine lack the phenoxy linker, directly attaching the phenyl ring to pyrrolidine. This eliminates the oxygen atom’s electron-withdrawing effects, which may influence hydrogen-bonding capacity and metabolic stability .

Functional Group Variations :

- The sulfonyl chloride derivative (CAS: 1406840-97-8) replaces pyrrolidine with a propane-sulfonyl chloride chain, introducing a reactive electrophilic site for nucleophilic substitution reactions . This contrasts with the target compound’s amine functionality, which is more suited for salt formation or hydrogen bonding.

Physicochemical Properties

While experimental data (e.g., melting points, solubility) are scarce, molecular weight and functional groups provide indirect insights:

- Hydrochloride Salt Form: The hydrochloride derivative of this compound likely exhibits higher aqueous solubility than the free base, advantageous for pharmacological applications .

- Steric Effects: The ortho-bromo group in the target compound may reduce solubility in nonpolar solvents compared to meta/para-substituted analogues .

Méthodes De Préparation

Retrosynthetic Analysis

Retrosynthetically, 3-(2-Bromo-4-fluorophenoxy)pyrrolidine can be dissected into two primary components: (1) the pyrrolidine core and (2) the 2-bromo-4-fluorophenoxy substituent. Strategic bond disconnections reveal three plausible pathways:

- Pathway A : Nucleophilic aromatic substitution (SNAr) between a preformed pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) and 2-bromo-4-fluorophenol.

- Pathway B : Cyclization of linear precursors bearing bromo and fluoro substituents to construct the pyrrolidine ring.

- Pathway C : Late-stage functionalization of a pyrrolidine intermediate via halogenation or coupling reactions.

Each pathway presents distinct advantages and challenges, as detailed below.

Synthetic Routes and Methodologies

Nucleophilic Substitution on Pyrrolidine Derivatives

This approach leverages the reactivity of 3-hydroxypyrrolidine or its activated derivatives (e.g., mesylates or tosylates) with 2-bromo-4-fluorophenol.

Direct Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables the formation of the ether linkage under mild conditions. For example, reacting 3-hydroxypyrrolidine with 2-bromo-4-fluorophenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C yields the target compound. However, this method requires stoichiometric amounts of reagents, increasing costs for large-scale synthesis.

Activation of Pyrrolidine Hydroxyl Group

Converting 3-hydroxypyrrolidine to a mesylate (using methanesulfonyl chloride) or tosylate (using toluenesulfonyl chloride) enhances leaving-group ability. Subsequent reaction with 2-bromo-4-fluorophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates SN2 displacement. This method, while efficient, necessitates careful control of reaction conditions to avoid elimination side reactions.

Cyclization Strategies

Cyclization methods construct the pyrrolidine ring while simultaneously introducing the phenoxy substituent.

Iodocyclization of Allylic Fluorides

Adapting the methodology from Schuler et al., allylic fluorides bearing pending oxygen nucleophiles undergo 5-exo-trig cyclization to form fluorinated pyrrolidines. For instance, treating an allylic fluoride precursor with iodine in dichloromethane induces cyclization, yielding 3-fluoropyrrolidine derivatives with >20:1 diastereoselectivity. Introducing bromine at the ortho-position of the phenoxy group prior to cyclization could streamline the synthesis.

Bromocyclization of Linear Amines

A scalable approach from PMC involves bromocyclization of linear amines. For example, reacting N-allyl-2-bromo-4-fluoroaniline with bromine in dichloromethane generates a spirocyclic pyrrolidine intermediate. Subsequent hydrogenolysis removes protecting groups, affording the target compound. This method benefits from high atom economy but requires precise control of bromine stoichiometry to avoid over-bromination.

Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions offer modularity for introducing aryl groups.

Ullmann-Type Coupling

Copper-catalyzed coupling of 3-aminopyrrolidine with 2-bromo-4-fluorophenylboronic acid in the presence of CuI and 1,10-phenanthroline in DMSO at 110°C forms the C–O bond. While effective, this method suffers from limited functional group tolerance and high catalyst loadings.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 3-bromopyrrolidine and 4-fluorophenylboronic acid introduces the aryl group. However, competing debromination and protodeboronation side reactions necessitate careful optimization of ligands (e.g., SPhos) and bases (Cs₂CO₃).

Experimental Optimization and Challenges

Synthesis of 2-Bromo-4-fluorophenol

The preparation of this key intermediate involves:

Protecting Group Strategies

Purification and Characterization

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients (0–40%) effectively isolates the target compound.

- Crystallization : Recrystallization from toluene/hexane mixtures yields high-purity material (>99% by HPLC).

- Spectroscopic Analysis : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), and 4.10–4.05 (m, 1H, pyrrolidine-OCH).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Mitsunobu Reaction | 65–78 | Mild conditions, high regioselectivity | Costly reagents, stoichiometric use |

| SN2 Displacement | 70–82 | Scalable, inexpensive | Risk of elimination |

| Iodocyclization | 55–68 | High stereocontrol | Requires toxic iodine |

| Suzuki Coupling | 60–75 | Modular aryl introduction | Catalyst sensitivity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-bromo-4-fluorophenoxy)pyrrolidine?

- Methodological Approach :

- Use factorial design of experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, vary the molar ratio of 2-bromo-4-fluorophenol to pyrrolidine derivatives in nucleophilic substitution reactions.

- Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts .

- Reference safety protocols for handling brominated intermediates (e.g., PPE, fume hood usage) as outlined in chemical safety guidelines .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Approach :

- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of bromine and fluorine substituents. Compare chemical shifts with analogous compounds (e.g., 4-bromo-2-fluorobenzyl bromide, CAS 76283-09-5) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns (e.g., / splitting).

- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm steric effects of the pyrrolidine ring .

Q. What safety protocols are essential for handling brominated fluorophenoxy compounds?

- Methodological Approach :

- Follow H300-H313 health hazard codes (acute toxicity, skin irritation) and P264-P305 safety measures (gloves, eye protection) .

- Store compounds in inert atmospheres (e.g., argon) to prevent degradation of bromine-fluorine bonds .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in this compound derivatives?

- Methodological Approach :

- Apply density functional theory (DFT) to model reaction pathways (e.g., bromine substitution vs. fluorine displacement). Compare activation energies for competing mechanisms .

- Use molecular docking simulations to study interactions with biological targets (e.g., enzymes or receptors), leveraging software like AutoDock Vina .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

- Methodological Approach :

- Perform statistical significance testing (e.g., ANOVA) to assess variability in catalytic yields under different conditions .

- Cross-validate results using orthogonal techniques (e.g., compare HPLC purity data with -NMR integration) .

Q. How do steric and electronic effects of the pyrrolidine ring influence reaction kinetics?

- Methodological Approach :

- Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps in substitution reactions.

- Compare reactivity with structurally similar compounds (e.g., 1-(4-bromophenylsulfonyl)pyrrolidine, CAS 136350-52-2) to isolate steric contributions .

Q. What advanced separation techniques purify this compound from complex mixtures?

- Methodological Approach :

- Employ chiral chromatography or countercurrent distribution for enantiomeric resolution, especially if the pyrrolidine ring induces chirality .

- Optimize membrane separation parameters (e.g., pore size, solvent resistance) for scalable purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.